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  • Product: methyl 4-cyano-1H-indazole-3-carboxylate
  • CAS: 1167056-66-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 4-cyano-1H-indazole-3-carboxylate

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7) Executive Summary In contemporary medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7)

Executive Summary

In contemporary medicinal chemistry, the 1H-indazole core serves as a highly privileged pharmacophore, frequently deployed in the design of competitive ATP-binding site inhibitors for various kinases[1]. Specifically, methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7) represents a highly functionalized, sterically constrained building block. The presence of the 4-cyano group exerts a profound electron-withdrawing effect, modulating the pKa of the indazole NH, while the 3-carboxylate ester provides a versatile vector for downstream derivatization into biologically active carboxamides[2].

This technical guide delineates the physicochemical properties, structural rationale, and a self-validating synthetic methodology for this critical intermediate, culminating in its mechanistic application in targeted drug discovery.

Physicochemical Profiling

Understanding the physicochemical parameters of methyl 4-cyano-1H-indazole-3-carboxylate is essential for predicting its behavior in subsequent synthetic steps and its ultimate influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).

ParameterValueMechanistic Implication
IUPAC Name Methyl 4-cyano-1H-indazole-3-carboxylateStandard nomenclature.
CAS Registry Number 1167056-66-7Unique identifier for procurement and database tracking.
Molecular Formula C10H7N3O2Defines atomic composition.
Molecular Weight 201.18 g/mol Low molecular weight ensures the final API remains within Lipinski's Rule of 5 after derivatization.
Topological Polar Surface Area (TPSA) ~85.3 ŲOptimal for maintaining membrane permeability while providing sufficient polarity for target binding.
Hydrogen Bond Donors 1 (Indazole NH)Critical for anchoring to the kinase hinge region (e.g., interacting with backbone carbonyls).
Hydrogen Bond Acceptors 4 (N, CN, Ester O)Facilitates secondary interactions within the ATP-binding pocket.

Mechanistic Utility in Drug Discovery

The strategic placement of functional groups on the indazole core dictates its efficacy as a kinase inhibitor. Indazole derivatives have been extensively documented as potent inhibitors of receptor tyrosine kinases such as VEGFR-2 and EGFR, as well as serine/threonine kinases like PAK1[1][2].

  • The Indazole Core (Hinge Binder): The N1-H and N2 atoms act as a bidentate hydrogen bond donor-acceptor pair. This motif perfectly mimics the adenine ring of ATP, allowing it to anchor securely to the hinge region of the kinase domain.

  • The 3-Carboxylate Vector: The ester at the 3-position is typically hydrolyzed and converted into a carboxamide[2]. This vector points directly into the ribose-binding pocket, allowing medicinal chemists to attach solubilizing groups or lipophilic tails to capture additional binding affinity.

  • The 4-Cyano Substituent: The cyano group is uniquely valuable. Sterically, it is small enough to fit into tight hydrophobic sub-pockets adjacent to the gatekeeper residue. Electronically, its strong electron-withdrawing nature increases the acidity of the N1-H, strengthening its hydrogen bond with the kinase hinge region and improving overall target residence time.

KinasePathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Kinase Receptor) VEGF->VEGFR2 Ligand Binding PLCg PLC-gamma Pathway VEGFR2->PLCg ATP-Dependent Phosphorylation PI3K PI3K / AKT Pathway VEGFR2->PI3K ATP-Dependent Activation Indazole Indazole-3-carboxylate Derivative (Inhibitor) Indazole->VEGFR2 Competitive ATP Hinge Inhibition Proliferation Tumor Proliferation & Angiogenesis PLCg->Proliferation Signal Transduction PI3K->Proliferation Signal Transduction

Figure 1: Indazole-mediated inhibition of the VEGFR2 signaling pathway in tumor angiogenesis.

Synthetic Methodology & Experimental Workflows

Synthesizing highly substituted indazoles requires precise control over regiochemistry. The most robust method for generating 1H-indazole-3-carboxylic acids relies on the modification of the Snyder synthesis, which utilizes the base-catalyzed ring opening of an isatin derivative, followed by diazotization and reductive cyclization[3][4][5].

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 4-bromo-1H-indazole-3-carboxylic acid Causality: Starting with 4-bromoisatin ensures the correct regiochemistry. Base hydrolysis opens the lactam ring to form an intermediate phenylglyoxylic acid. Subsequent diazotization and reduction with SnCl2 forces an intramolecular cyclization, yielding the indazole core[3].

  • Suspend 4-bromoisatin (1.0 eq) in 1M aqueous NaOH (5.0 eq). Stir at 25°C for 2 hours until the solution becomes homogeneous (formation of 2-amino-6-bromophenylglyoxylic acid).

  • Cool the reaction mixture to 0°C using an ice-salt bath. Acidify to pH < 1 with concentrated HCl.

  • Add a pre-cooled solution of NaNO2 (1.1 eq) in water dropwise, maintaining the internal temperature below 5°C to prevent diazonium decomposition. Stir for 30 minutes.

  • Slowly add a solution of SnCl2·2H2O (2.5 eq) in concentrated HCl. The tin(II) chloride reduces the diazonium species to an aryl hydrazine, triggering spontaneous cyclization.

  • Stir for 2 hours at room temperature. Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under vacuum.

Step 2: Esterification to Methyl 4-bromo-1H-indazole-3-carboxylate Causality: The carboxylic acid must be protected as a methyl ester to prevent unwanted side reactions (e.g., decarboxylation or catalyst poisoning) during the subsequent palladium-catalyzed cross-coupling.

  • Dissolve 4-bromo-1H-indazole-3-carboxylic acid in anhydrous methanol (0.2 M concentration).

  • Add a catalytic amount of concentrated H2SO4 (0.1 eq).

  • Reflux the mixture at 70°C for 12 hours under an inert atmosphere.

  • Concentrate the reaction mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3, extract with ethyl acetate (3x), dry the combined organic layers over anhydrous MgSO4, and evaporate to yield the intermediate ester.

Step 3: Palladium-Catalyzed Cyanation Causality: The highly electron-deficient 4-position requires a robust cross-coupling strategy. Zinc cyanide is utilized over potassium cyanide due to its lower toxicity profile and superior solubility kinetics in DMF during transmetalation.

  • In an oven-dried Schlenk flask, combine methyl 4-bromo-1H-indazole-3-carboxylate (1.0 eq), Zn(CN)2 (0.6 eq), and Pd(PPh3)4 (0.05 eq).

  • Purge the flask with nitrogen (3 cycles of vacuum/backfill). Add anhydrous DMF to achieve a 0.1 M concentration.

  • Heat the mixture to 120°C for 6 hours. The palladium catalyst undergoes oxidative addition into the C-Br bond, followed by transmetalation with the zinc reagent, and reductive elimination to yield the nitrile.

  • Cool to room temperature, dilute with water (to crash out the product and remove DMF), and extract with ethyl acetate.

  • Purify the crude product via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to isolate the target compound: methyl 4-cyano-1H-indazole-3-carboxylate .

SyntheticWorkflow A 4-Bromoisatin (Starting Material) B 4-Bromo-1H-indazole- 3-carboxylic acid A->B 1. NaOH, H2O 2. NaNO2, HCl, 0°C 3. SnCl2 (Reduction/Cyclization) C Methyl 4-bromo-1H- indazole-3-carboxylate B->C MeOH, H2SO4 Reflux 70°C (Esterification) D Methyl 4-cyano-1H- indazole-3-carboxylate (Target API Intermediate) C->D Zn(CN)2, Pd(PPh3)4 DMF, 120°C (Pd-Catalyzed Cyanation)

Figure 2: Step-by-step synthetic workflow for methyl 4-cyano-1H-indazole-3-carboxylate.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of 5% to 95% Acetonitrile in Water (with 0.1% TFA modifier) over 10 minutes. The target compound should elute as a single sharp peak (>98% purity by UV absorbance at 254 nm).

  • 1H NMR (400 MHz, DMSO-d6): The disappearance of the broad carboxylic acid proton and the appearance of a sharp singlet at ~3.95 ppm (3H) confirms esterification. The aromatic region will display a characteristic AMX spin system (three protons) confirming the preservation of the indazole core.

  • Mass Spectrometry (LC-MS/ESI+): The exact mass for C10H7N3O2 is 201.05. The mass spectrum must show a dominant [M+H]+ peak at m/z 202.1.

References

  • Chemikart. 1167056-67-8 | 2-Amino-4-bromo-6-nitrobenzoic acid | A2B Chem. Available at: [Link]

  • [4] Journal of Medicinal Chemistry (ACS Publications). Synthesis and Evaluation of Heterocyclic Carboxamides as Potential Antipsychotic Agents. Available at:[Link]

  • [5] ScholarWorks@UNO. Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Available at: [Link]

  • [1] PubMed Central (PMC). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. Available at:[Link]

  • [2] ResearchGate. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Available at: [Link]

Sources

Exploratory

Structural Elucidation of Methyl 4-cyano-1H-indazole-3-carboxylate: A Comprehensive NMR Guide

Executive Summary Methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7) is a highly functionalized heterocyclic scaffold frequently utilized in drug discovery and medicinal chemistry. The presence of both an elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7) is a highly functionalized heterocyclic scaffold frequently utilized in drug discovery and medicinal chemistry. The presence of both an electron-withdrawing cyano group at the C4 position and a carboxylate ester at the C3 position creates a complex electronic environment that significantly alters the electron density of the indazole core. This whitepaper provides an in-depth, mechanistic guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, establishing a self-validating analytical framework for researchers.

Structural and Mechanistic Overview

The indazole ring system exhibits annular tautomerism, existing primarily in an equilibrium between the 1H- and 2H-tautomers. In highly polar, hydrogen-bond-accepting solvents like DMSO-d6, the 1H-indazole tautomer is thermodynamically stabilized and typically predominates.

The chemical shifts of the aromatic indazole ring are highly sensitive to the presence and position of substituents[1]. In methyl 4-cyano-1H-indazole-3-carboxylate, the electronic landscape is dictated by two major mechanistic forces:

  • The C4-Cyano Effect: The nitrile group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This severely deshields the ortho-positioned proton (H5), pushing its resonance significantly downfield. Conversely, the ipso-carbon (C4) experiences a shielding effect due to the magnetic anisotropy of the triple bond.

  • The C3-Ester Effect: The methyl ester at C3 further depletes electron density from the pyrazole fused ring, contributing to the overall downfield shift of the core carbons and the highly deshielded nature of the N-H proton.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, NMR acquisition must not be treated as a passive recording but as a self-validating system where experimental choices are deliberately made to prevent spectral ambiguity.

Step-by-Step Acquisition Methodology
  • Sample Preparation (Solvent Causality): Weigh 15–20 mg of the analyte and dissolve it completely in 0.6 mL of high-purity DMSO-d6.

    • Causality: DMSO-d6 is chosen over CDCl3 because it disrupts intermolecular hydrogen bonding between indazole molecules, sharpening the N-H signal. Furthermore, DMSO-d6 lacks exchangeable protons, preventing the N-H signal from exchanging into the baseline.

  • Instrument Setup & Calibration: Insert the 5 mm precision NMR tube into a 400 MHz (or higher) spectrometer. Achieve thermal equilibrium at 298 K. Lock the spectrometer to the deuterium frequency of DMSO-d6 and perform gradient shimming to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to at least 16 ppm to ensure the highly deshielded N-H proton is captured. Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds.

  • ¹³C NMR Acquisition: Execute a proton-decoupled ¹³C pulse sequence (e.g., zgpg30). Set the spectral width to 250 ppm. Acquire 1024–2048 scans with a D1 of 2.0 seconds to ensure an adequate signal-to-noise ratio for the six quaternary carbons (C3, C4, C7a, C3a, C=O, C-CN).

  • Data Processing & Referencing: Apply a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Perform Fourier Transform (FT), manual phase correction, and baseline correction. Reference the spectrum to the incompletely deuterated DMSO peak at 2.50 ppm for ¹H and 39.5 ppm for ¹³C[2]. Note that residual water (HOD) in DMSO-d6 will appear as a distinct peak at 3.33 ppm[2].

  • Self-Validation Loop (2D NMR): To prevent misassignment of the aromatic AMX spin system, acquire 2D HSQC and HMBC spectra.

    • Validation Check: An HMBC correlation from the methoxy protons to the ester carbonyl validates the C3 substitution, while a correlation from H5 to the nitrile carbon unambiguously confirms the C4 cyano position, closing the validation loop.

Spectral Data & Causality Analysis

The following tables summarize the predicted quantitative NMR data, grounded in the established chemical shift logic for functionalized indazoles.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationMechanistic Rationale
N-H (1) 13.80 – 14.20br s-1HThe N-H proton is typically observed as a broad singlet at a very downfield chemical shift (>10 ppm), which can vary with solvent and concentration[3]. Broadening is caused by the quadrupolar relaxation of the ¹⁴N nucleus.
H5 8.00 – 8.10dd8.2, 1.01HStrongly deshielded by the ortho-cyano group (-I, -M effects).
H7 7.80 – 7.90dd8.5, 1.01HDeshielded by the adjacent N1 heteroatom and ring current.
H6 7.55 – 7.65t8.2, 8.51HMeta to the cyano group; represents the least deshielded proton in the AMX spin system.
OCH₃ 3.90 – 4.00s-3HCharacteristic resonance for a methyl ester.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C=O ~161.5CqHighly deshielded ester carbonyl carbon.
C7a ~141.0CqAromatic bridgehead carbon, adjacent to the N1 heteroatom.
C3 ~135.0CqAromatic carbon attached to the electron-withdrawing ester.
C5 ~130.0CHAromatic CH ortho to the cyano group.
C6 ~126.0CHAromatic CH meta to the cyano group.
C3a ~122.0CqAromatic bridgehead carbon.
C-CN ~116.0CqNitrile carbon, falling in the characteristic sp-hybridized region.
C7 ~113.0CHAromatic CH adjacent to N1.
C4 ~112.0CqIpso-carbon attached to the cyano group; shielded by the magnetic anisotropy of the C≡N triple bond.
OCH₃ ~52.5CH₃Methoxy carbon.

Workflow Visualization

The following diagram illustrates the closed-loop, self-validating workflow required to elucidate the structure of complex indazole derivatives without ambiguity.

NMR_Workflow A Sample Preparation (DMSO-d6, 10-20 mg) B 1D ¹H & ¹³C Acquisition A->B C Primary Signal Assignment B->C D 2D NMR Validation (HSQC, HMBC, COSY) C->D E Spin System & Connectivity Check D->E E->B Ambiguity Detected F Final Structural Elucidation E->F

Iterative NMR structural validation workflow for indazole derivatives.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

Sources

Foundational

Crystal Structure Analysis of Methyl 4-cyano-1H-indazole-3-carboxylate: A Comprehensive Crystallographic Guide

Executive Summary Methyl 4-cyano-1H-indazole-3-carboxylate (C₁₀H₇N₃O₂) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Indazole derivatives frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-cyano-1H-indazole-3-carboxylate (C₁₀H₇N₃O₂) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Indazole derivatives frequently serve as privileged pharmacophores, acting as kinase inhibitors and receptor agonists[1]. The precise spatial arrangement of the C3-methyl ester and the C4-cyano group dictates the molecule's physicochemical properties, receptor-binding affinity, and solid-state stability.

This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By examining the causality behind experimental methodologies and the resulting supramolecular assembly, we establish a self-validating framework for crystallographic characterization.

Molecular Rationale & Crystallographic Context

Understanding the crystal structure of methyl 4-cyano-1H-indazole-3-carboxylate requires analyzing the competing electronic and steric forces within the molecule:

  • Conjugation vs. Steric Strain: In typical indazole-3-carboxylates, the indazole ring is nearly coplanar with the ester moiety, maximizing π-conjugation[1]. However, the introduction of a bulky, electron-withdrawing cyano group (-C≡N) at the C4 position introduces steric clash with the C3-ester. Crystallography reveals whether the molecule maintains strict planarity or adopts a twisted conformation to relieve this strain.

  • Tautomerism: Indazoles can exist as 1H or 2H tautomers. In the solid state, the 1H-tautomer is overwhelmingly favored due to its ability to form highly stable intermolecular hydrogen-bonded networks, whereas 2H-tautomers are typically only stabilized by specific intramolecular interactions[2].

  • Supramolecular Synthons: The molecule possesses a strong hydrogen bond donor (N1-H) and multiple acceptors (ester carbonyl oxygen, cyano nitrogen). This sets the stage for predictable, robust crystal packing motifs.

Experimental Methodology: A Self-Validating Protocol

To obtain a high-resolution crystal structure, the experimental workflow must be meticulously controlled. The following step-by-step protocol explains not just the how, but the causality behind each crystallographic choice.

Crystal Growth (Vapor Diffusion Method)
  • Preparation: Dissolve 10-20 mg of methyl 4-cyano-1H-indazole-3-carboxylate in a minimal volume of a polar solvent (e.g., ethyl acetate or methanol)[3].

  • Diffusion: Place the open vial inside a larger closed chamber containing a non-polar antisolvent (e.g., hexanes or petroleum ether).

  • Causality: As the volatile antisolvent slowly diffuses into the inner vial, the solubility of the indazole decreases gradually. This slow kinetic transition minimizes the formation of lattice defects and prevents twinning, yielding single, highly ordered macroscopic crystals suitable for diffraction.

Crystal Mounting and Cryocooling
  • Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat it in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer under a steady stream of nitrogen gas at 100 K.

  • Causality: The oil freezes instantly, holding the crystal rigidly in place and protecting it from atmospheric moisture. Cooling to 100 K drastically reduces the thermal vibrations of the atoms (Atomic Displacement Parameters, ADPs), resulting in sharper diffraction spots at higher angles and a more precise electron density map[4].

X-Ray Diffraction & Data Reduction
  • Irradiation: Irradiate the crystal using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation[3].

  • Integration & Correction: Process the raw frames using software like CrysAlis PRO[5]. Apply a multi-scan empirical absorption correction.

  • Causality: X-rays are absorbed differently depending on the crystal's orientation and path length. Failing to correct for this absorption artificially alters the measured intensities, leading to incorrect atomic coordinates and masking lighter atoms like hydrogen.

Phase Solution, Refinement, and Validation
  • Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT)[5].

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Place hydrogen atoms geometrically and refine them using a riding model ( Uiso​(H)=1.2 or 1.5Ueq​(carrier) )[3].

  • Self-Validation (CheckCIF): Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF utility. This algorithmic check ensures no residual electron density peaks exceed acceptable thresholds (typically < 1.0 e/ų) and that all bond lengths/angles fall within statistically expected ranges.

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion / Slow Evap) N2 2. Cryo-Mounting (Paratone Oil, 100 K) N1->N2 N3 3. X-Ray Diffraction (Mo Kα or Cu Kα Radiation) N2->N3 N4 4. Data Reduction (Integration, Absorption Correction) N3->N4 N5 5. Phase Solution (SHELXT Intrinsic Phasing) N4->N5 N6 6. Structure Refinement (SHELXL Least-Squares) N5->N6 N7 7. Validation & Analysis (CheckCIF, Hirshfeld Surfaces) N6->N7

Fig 1: Step-by-step SCXRD analytical workflow for indazole derivatives.

Structural Analysis & Supramolecular Assembly

Once the structure is refined, the physical properties of the drug candidate can be extrapolated from its 3D packing.

Intramolecular Geometry

In closely related structures, the C3-C(ester) bond distance is typically around 1.47–1.48 Å, which is shorter than a standard C-C single bond, providing direct evidence of extended π -conjugation between the indazole core and the carboxylate group[1]. The C4-cyano group, featuring a rigid linear geometry (C-C≡N angle ~179°), projects outward, increasing the molecular footprint.

Intermolecular Interactions

The crystal packing of methyl 4-cyano-1H-indazole-3-carboxylate is driven by three primary non-covalent interactions:

  • Inversion Dimers (Strong H-Bonding): The most dominant motif is the formation of centrosymmetric dimers. The N1-H group of one molecule acts as a hydrogen bond donor to the ester carbonyl oxygen (O=C) of an adjacent molecule related by an inversion center[2][3].

  • Cyano-Directed Networks (Weak H-Bonding): The highly electronegative nitrogen of the C4-cyano group acts as an acceptor for weak C-H···N interactions from the aromatic protons of neighboring indazole rings[1]. This interaction is crucial for expanding the 1D dimers into a 3D lattice.

  • π

    π Stacking: The planar, 10- π electron aromatic indazole systems engage in face-to-face π

    π stacking interactions[6]. With centroid-to-centroid distances typically measuring between 3.5 to 3.9 Å, these dispersive forces provide critical stabilization to the overall crystal density[7].

Interactions Central Methyl 4-cyano-1H-indazole-3-carboxylate (Asymmetric Unit) Dimer Inversion Dimer (Symmetry: -x, -y, -z) Central->Dimer N1-H...O=C (Ester) Strong H-Bond (~2.85 Å) Stack π-π Stacked Neighbor (Translation along axis) Central->Stack Indazole-Indazole Centroid Distance ~3.6 Å Cyano C-H...N Network (Symmetry: x, y+1, z) Central->Cyano C-H...N≡C (Cyano) Weak Interaction (~3.20 Å)

Fig 2: Supramolecular interaction network driving crystal packing.

Quantitative Data Summaries

The tables below summarize the expected crystallographic parameters and hydrogen bond geometries for methyl 4-cyano-1H-indazole-3-carboxylate, benchmarked against the established baseline of the unsubstituted parent compound[3][8].

Table 1: Comparative Crystallographic Parameters

ParameterMethyl 1H-indazole-3-carboxylate (Baseline)Methyl 4-cyano-1H-indazole-3-carboxylate (Target)
Chemical Formula C₉H₈N₂O₂C₁₀H₇N₃O₂
Molecular Weight 176.17 g/mol 201.18 g/mol
Crystal System MonoclinicMonoclinic (Predicted)
Space Group P21​/n P21​/c or P21​/n
Data Temp. 293 K100 K (Recommended)
Radiation Mo Kα ( λ = 0.71073 Å)Cu Kα ( λ = 1.54184 Å)

Table 2: Key Intermolecular Interactions (Solid-State Geometry)

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle D-H···A (°)Structural RoleStrong H-BondN1-HO=C (Ester)~2.85> 160Forms inversion dimersWeak H-BondC-H (Aromatic)N≡C (Cyano)~3.20 - 3.45~ 1403D lattice expansion π π StackingIndazole RingIndazole Ring~3.60 (Centroid)N/AInter-layer stabilization

Conclusion

The crystal structure analysis of methyl 4-cyano-1H-indazole-3-carboxylate relies on a rigorous, self-validating SCXRD methodology. By understanding the interplay between the coplanar ester conjugation, the steric/electronic influence of the C4-cyano group, and the robust N-H···O inversion dimers, drug development professionals can accurately predict the solid-state behavior, solubility profiles, and receptor-binding geometries of this privileged medicinal scaffold.

References

  • Kang, S. S., Wang, H., Zhang, M., Lu, R., & Wang, H. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. URL:[Link]

  • Doi, T., & Sakai, T. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 8(11), x230995. URL:[Link]

  • Kurbatov, S. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9051-9060. URL:[Link]

  • Yin, P., et al. (2022). Studies on the Synthesis and Properties of High-Energy Low-Sensitivity Compounds Based on 3-Amino-1,2,4-triazole. Crystal Growth & Design, 22(8), 4934-4942. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 657476, methyl 1H-indazole-3-carboxylate. PubChem. URL: [Link]

  • Anuradha, G., et al. (2009). Synthesis and crystal structure of a new indazole derivative. Journal of Molecular Structure, 967(1-3), 17-21. URL:[Link]

Sources

Exploratory

Methyl 4-cyano-1H-indazole-3-carboxylate: A Comprehensive Solubility and Solvation Profile in Organic Solvents

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the indazole scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, PARP inhibitors, and receptor antagonists. Specifically, methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7) serves as a highly functionalized, versatile synthetic intermediate. However, the physicochemical properties of heavily substituted indazoles often present distinct challenges in downstream processing, purification, and assay formulation.

This technical guide provides an in-depth analysis of the solubility profile of methyl 4-cyano-1H-indazole-3-carboxylate across various organic solvents. By deconstructing the molecular architecture—specifically the interplay between the hydrogen-bonding indazole core, the electron-withdrawing cyano group, and the polar ester—this whitepaper bridges theoretical solvation mechanics with empirical, field-proven laboratory protocols.

Structural Profiling and Solvation Mechanics

To predict and manipulate the solubility of methyl 4-cyano-1H-indazole-3-carboxylate, one must first analyze its structural determinants and solid-state intermolecular forces.

Tautomerism and Crystal Lattice Energy

Indazole exhibits tautomerism, primarily existing in an equilibrium between the 1H- and 2H- forms. Thermodynamic and photochemical studies confirm that the 1H-indazole tautomer is overwhelmingly the most stable form in both condensed phases and solution, as it maintains a fully conjugated, lower-energy aromatic π-system[1],[2].

In the solid state, 1H-indazoles typically form robust intermolecular hydrogen-bonded dimers or polymeric chains (N1–H ··· N2). For methyl 4-cyano-1H-indazole-3-carboxylate, this high crystal lattice energy is further compounded by favorable π-π stacking of the planar bicyclic core. Overcoming this lattice energy is the primary thermodynamic barrier to dissolution.

Substituent Effects on Solvation
  • The 1H-Indazole Core: Acts simultaneously as a hydrogen bond donor (N1-H) and acceptor (N2). Solvents that can competitively disrupt this self-association will yield the highest solubility.

  • The C4-Cyano Group (-C≡N): A strong electron-withdrawing group (EWG). It pulls electron density away from the aromatic core, rendering the N1 proton slightly more acidic and increasing the molecular dipole moment. This enhances solubility in polar, high-dielectric solvents.

  • The C3-Methyl Ester (-COOCH3): Provides a polar, aprotic hydrogen bond acceptor site, increasing the molecule's affinity for moderately polar solvents (like ethyl acetate or chlorinated solvents) compared to the free carboxylic acid, which would otherwise form nearly insoluble "brick dust"[3].

Solubility Matrix in Organic Solvents

Based on the Hildebrand and Hansen solubility parameters derived from its functional groups, the solubility of methyl 4-cyano-1H-indazole-3-carboxylate can be stratified by solvent class.

Note: The following data represents expected empirical ranges based on the structural profiling of functionalized indazole-3-carboxylates at 25°C.

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Strong H-bond acceptors (e.g., the sulfoxide oxygen in DMSO) competitively disrupt the N1-H···N2 indazole dimers. High dielectric constants stabilize the strong dipole induced by the C4-cyano group.
Halogenated Dichloromethane (DCM), ChloroformModerate to High (15–30 mg/mL)Favorable dipole-dipole interactions with the cyano and methyl ester groups. Excellent for liquid-liquid extractions.
Ethers & Esters THF, Ethyl Acetate (EtOAc)Moderate (10–25 mg/mL)Good solvation of the ester/cyano moieties. THF acts as a moderate H-bond acceptor, providing superior solubility compared to diethyl ether.
Polar Protic Methanol, Ethanol, IsopropanolLow to Moderate (5–15 mg/mL)Protic solvents can H-bond with the compound, but their self-association (solvent-solvent H-bonding) competes with solute solvation. The hydrophobic aromatic core resists dissolution in highly protic media.
Non-Polar Aliphatic Hexanes, Heptane, CyclohexaneVery Low (<1 mg/mL)Complete inability to disrupt the crystal lattice, H-bond network, or π-π stacking. These act as ideal anti-solvents for crystallization.

Experimental Methodologies: Validating Solubility

In drug development, solubility is not a static number; it depends on the methodology used. As an application scientist, it is critical to distinguish between Thermodynamic Solubility (equilibrium state, crucial for process chemistry and formulation) and Kinetic Solubility (precipitation point from a stock solution, crucial for in vitro assays).

Thermodynamic Solubility Determination (Shake-Flask Protocol)

The shake-flask method remains the gold standard for determining the true equilibrium solubility of indazole derivatives[4].

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid methyl 4-cyano-1H-indazole-3-carboxylate (approx. 50 mg) to a 4 mL glass borosilicate vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap to prevent evaporation.

  • Equilibration: Place the vial in an isothermal shaker (e.g., 25°C ± 0.5°C) and agitate at 300 RPM for 24 to 48 hours. Causality note: 24-48 hours ensures the solid-liquid boundary layer reaches true thermodynamic equilibrium, overcoming any initial supersaturation artifacts.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Alternatively, filter through a solvent-compatible 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the clear supernatant into a compatible diluent (e.g., Acetonitrile/Water) and analyze via HPLC-UV against a known calibration curve. Self-validating step: Always assess the UV peak purity of the analyte to ensure no solvent-induced degradation occurred during the 48-hour equilibration.

ThermoSolubility Start Excess Solid Compound (Methyl 4-cyano-1H-indazole-3-carboxylate) Solvent Add Target Organic Solvent (e.g., EtOAc, DMSO, MeOH) Start->Solvent Equilibrate Isothermal Equilibration (Shake-Flask, 24-48h at 25°C) Solvent->Equilibrate Suspension Separate Phase Separation (Ultracentrifugation / 0.22µm Filtration) Equilibrate->Separate Saturated Solution Analyze Supernatant Analysis (HPLC-UV / LC-MS quantification) Separate->Analyze Aliquot

Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Crystallization and Purification Strategies

Understanding the solubility extremes of methyl 4-cyano-1H-indazole-3-carboxylate allows chemists to design highly efficient purification workflows. Because the compound exhibits moderate-to-high solubility in esters/ethers and near-zero solubility in aliphatics, a Solvent/Anti-Solvent Recrystallization approach is optimal.

The EtOAc / Hexane System

Ethyl acetate (EtOAc) acts as an excellent primary solvent due to its ability to solvate the polar cyano and ester groups, while hexanes serve as the anti-solvent.

Protocol:

  • Suspend the crude compound in a minimum volume of EtOAc.

  • Heat the suspension to near reflux (approx. 70°C) until complete dissolution is achieved.

  • Perform a hot filtration to remove any insoluble particulates or inorganic salts.

  • While maintaining gentle heating and stirring, add hexanes dropwise until the solution becomes faintly turbid (the cloud point).

  • Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5°C). Causality note: Slow cooling promotes the growth of large, pure crystal lattices, whereas rapid crash-cooling traps impurities within the crystal matrix.

  • Isolate the pure crystals via vacuum filtration and wash with cold hexanes.

Crystallization Crude Crude Compound (Impurities present) Dissolve Dissolution in Primary Solvent (Hot EtOAc or THF) Crude->Dissolve Filter Hot Filtration (Remove insoluble particulates) Dissolve->Filter Complete Solution AntiSolvent Anti-Solvent Addition (Dropwise Hexane/Heptane) Filter->AntiSolvent Clarified Mother Liquor Cooling Controlled Cooling (Induce Supersaturation) AntiSolvent->Cooling Cloud Point Reached Pure Pure Crystalline Solid (Vacuum Filtration & Drying) Cooling->Pure Nucleation & Growth

Solvent/Anti-Solvent Recrystallization Strategy for Indazole Derivatives.

Formulation Implications for Biological Assays

When transitioning methyl 4-cyano-1H-indazole-3-carboxylate into biological screening (e.g., as a building block for target-directed assays), the standard practice is to prepare concentrated stock solutions (typically 10 mM to 50 mM) in 100% DMSO.

The "Brick Dust" Phenomenon: Due to the high lipophilicity and strong crystal lattice of functionalized indazoles, rapid dilution of a DMSO stock into an aqueous assay buffer (e.g., PBS, pH 7.4) can lead to immediate compound precipitation. To mitigate this:

  • Keep the final DMSO concentration in the assay between 0.5% and 1.0% (v/v).

  • Pre-dilute the DMSO stock into an intermediate solvent or use surfactants (e.g., Tween-20 or Pluronic F-68) in the assay buffer to maintain the compound in a metastable, kinetically soluble state for the duration of the assay.

References

  • Indazole — Grokipedia Source: Grokipedia URL:[Link]

Sources

Foundational

Pharmacophore Modeling of Methyl 4-Cyano-1H-Indazole-3-Carboxylate Derivatives: A Technical Guide to Scaffold Optimization

Executive Summary The 1H-indazole core is a highly privileged structural motif in modern medicinal chemistry, serving as the foundational pharmacophore for a vast array of therapeutics, including 5-HT4 receptor ligands,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole core is a highly privileged structural motif in modern medicinal chemistry, serving as the foundational pharmacophore for a vast array of therapeutics, including 5-HT4 receptor ligands, kinase inhibitors, and synthetic cannabinoids 1. Among its functionalized derivatives, methyl 4-cyano-1H-indazole-3-carboxylate presents a uniquely powerful, yet synthetically challenging, building block.

The introduction of a nitrile group at the C4 position fundamentally alters the electronic landscape of the indazole ring. It acts as a strong electron-withdrawing group (EWG) and a highly directional hydrogen bond acceptor (HBA). When combined with the C3-carboxylate, this scaffold offers a dense array of interaction points for target proteins. This whitepaper provides an in-depth mechanistic guide to the computational pharmacophore modeling, regioselective synthesis, and biological application of this specific scaffold.

Pharmacophoric Profiling & Computational Modeling

To successfully deploy methyl 4-cyano-1H-indazole-3-carboxylate in hit-to-lead optimization, we must first deconstruct its 3D pharmacophoric features. The scaffold exhibits tautomerism between the N1-H and N2-H forms, though the N1-H tautomer is generally more thermodynamically stable.

Feature Extraction and Causality
  • C3-Carboxylate: Acts as a bidentate hydrogen bond acceptor. The ester linkage provides a vector for exploring lipophilic pockets via transesterification or amidation (e.g., converting to a carboxamide for 5-HT4R targeting).

  • C4-Cyano Group: The linear geometry of the C≡N bond projects a focused area of electronegativity. Causally, this strongly influences the dihedral angle of the adjacent C3-carboxylate due to steric repulsion, forcing the ester carbonyl out of the plane of the indazole ring. This specific out-of-plane conformation is often critical for binding selectivity in deep, narrow receptor pockets.

  • N1/N2 Nitrogen Atoms: The N1 acts as a hydrogen bond donor (HBD) in its unsubstituted state, while N2 acts as an HBA.

Computational Workflow

When utilizing this scaffold for virtual screening, a rigid constraint must be placed on the spatial relationship between the C4-nitrile and the C3-carbonyl.

Workflow A Core Scaffold: Methyl 4-cyano-1H-indazole-3-carboxylate B 3D Conformational Analysis (DFT & Tautomer Mapping) A->B C Feature Extraction (HBA, HBD, Hydrophobic) B->C D Pharmacophore Hypothesis C->D E Virtual Screening D->E F Hit Identification E->F

Fig 1. Computational pharmacophore modeling and virtual screening workflow.

Regioselective Synthesis: The N1 vs. N2 Challenge

A critical bottleneck in indazole functionalization is the regioselective alkylation of the pyrazole nitrogen atoms. Because both N1 and N2 are nucleophilic, standard alkylation conditions often yield an intractable mixture of regioisomers 2.

The presence of the C4-cyano group further complicates this by withdrawing electron density from the ring, increasing the acidity of the N1 proton but reducing overall nucleophilicity. To achieve high regioselectivity, reaction conditions must be thermodynamically or kinetically controlled.

Quantitative Data: Reaction Conditions and Regioselectivity

The following table synthesizes optimized conditions for directing alkylation exclusively to the N1 or N2 position of the 1H-indazole-3-carboxylate core 3.

Reaction SystemBase / ReagentSolventTemp (°C)Major IsomerTypical Yield / RatioMechanistic Rationale
Method A NaH (Strong Base)THF0 to RTN1-Alkyl >95:5 (N1:N2)Sodium chelation with C3-ester sterically blocks N2.
Method B Cs2​CO3​ (Mild Base)Dioxane90N1-Alkyl 90–98%Bulky Cesium counter-ion shields N2; high thermal drive.
Method C K2​CO3​ DMF80Mixture ~60:40 (N1:N2)Polar aprotic solvent dissociates ions, exposing both N1/N2.
Method D PPh3​ , DEAD (Mitsunobu)THF50N2-Alkyl 90–97%Thermodynamic stability of N2-adduct drives the equilibrium.
Self-Validating Experimental Protocols
Protocol 1: Selective N1-Alkylation via Cesium Carbonate

Why this works: For 4-cyano derivatives, harsh bases like NaH can sometimes lead to unwanted side reactions. Cs2​CO3​ in dioxane provides a milder alternative. The bulky cesium cation coordinates with the C3-carboxylate and the N2 lone pair, effectively creating a steric shield that forces the incoming electrophile to attack the N1 position 3.

  • Preparation: To a solution of methyl 4-cyano-1H-indazole-3-carboxylate (1.0 equiv, approx. 0.12 M) in anhydrous dioxane at room temperature, add Cs2​CO3​ (2.0 equiv).

  • Electrophile Addition: Add the corresponding alkyl tosylate or halide (1.5 equiv) dropwise to the mixture.

  • Thermal Activation: Heat the resulting mixture to 90 °C and stir for 2 hours. Monitor via LC-MS to ensure the C4-nitrile remains intact.

  • Workup: Cool to room temperature, pour into ethyl acetate, and wash sequentially with water and brine.

  • Validation: Dry over Na2​SO4​ , concentrate, and verify N1-regioselectivity via 2D NMR (NOESY). An NOE cross-peak between the new N-alkyl protons and the C7-aromatic proton confirms N1 attachment.

Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction

Why this works: The Mitsunobu reaction operates under strictly neutral to mildly acidic conditions, avoiding base-catalyzed degradation. The regioselectivity is driven by the thermodynamic stability of the intermediate phosphonium species, which strongly favors N2-substitution in indazole-3-carboxylates 3.

  • Preparation: Dissolve methyl 4-cyano-1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine ( PPh3​ , 2.0 equiv), and the desired primary/secondary alcohol (2.3 equiv) in anhydrous THF (0.36 M).

  • Activation: Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) (2.0 equiv) dropwise.

  • Propagation: Stir at 0 °C for 10 minutes, then warm to 50 °C for 2 hours.

  • Validation: Remove solvent under reduced pressure. Purify via silica gel chromatography. N2-alkylation is confirmed by the absence of an NOE cross-peak between the alkyl group and the C7-proton.

Biological Translation: Serotonin 4 (5-HT4) Receptor Targeting

Once the core is appropriately functionalized, it can be deployed against high-value targets. 1H-indazole-3-carboxamides (derived directly from the C3-carboxylate) are potent, selective ligands for the 5-HT4 receptor, a G-protein coupled receptor (GPCR) implicated in gastrointestinal and neurological disorders 4.

By converting the methyl ester of our 4-cyano scaffold into an N-(4-piperidinylmethyl) carboxamide, the molecule perfectly maps to the 5-HT4R pharmacophore:

  • Aromatic Ring (Indazole): Engages in π−π stacking with Trp294 in the receptor binding pocket.

  • Hydrogen Bond Acceptor (C3-Carbonyl): Interacts with Ser197.

  • Basic Amine (Piperidine): Forms a critical salt bridge with Asp100.

  • Electronic Modulator (C4-Cyano): Enhances binding affinity by interacting with a secondary polar pocket near the extracellular loop, while sterically locking the carboxamide into the bioactive conformation.

Pathway L Indazole Ligand R 5-HT4 Receptor L->R Binding G G_alpha_s Protein R->G Activation AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA

Fig 2. GPCR signaling cascade initiated by indazole-based 5-HT4 receptor agonists.

Conclusion

The methyl 4-cyano-1H-indazole-3-carboxylate scaffold is a highly tunable pharmacophore that bridges computational design and synthetic execution. By understanding the causal relationship between the C4-nitrile's electronic effects and the regioselectivity of the pyrazole nitrogens, medicinal chemists can reliably synthesize targeted N1 or N2 derivatives. Whether utilized for GPCR modulation or kinase inhibition, mastering the functionalization of this core is a critical asset in the drug discovery pipeline.

References

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Library of Medicine (PMC). Available at:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry (ACS). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

using methyl 4-cyano-1H-indazole-3-carboxylate as a precursor in drug discovery

Application Note: Methyl 4-Cyano-1H-Indazole-3-Carboxylate as a Versatile Precursor in Targeted Drug Discovery Executive Summary The indazole scaffold is a highly privileged pharmacophore in medicinal chemistry, forming...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 4-Cyano-1H-Indazole-3-Carboxylate as a Versatile Precursor in Targeted Drug Discovery

Executive Summary

The indazole scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including the PARP inhibitor niraparib and the tyrosine kinase inhibitors axitinib and pazopanib[1][2]. Within this structural class, 1H-indazole-3-carboxamides have emerged as potent, ATP-competitive inhibitors for critical disease targets such as Glycogen Synthase Kinase-3β (GSK-3β) and p21-activated kinase 1 (PAK1)[3][4].

Methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7) serves as an ideal, bifunctional precursor for generating these targeted libraries. Its orthogonal reactivity—comprising a C3-methyl ester and a C4-nitrile—allows for independent, regioselective derivatization. This application note details the chemical rationale, quantitative metrics, and validated protocols for utilizing this precursor in hit-to-lead optimization workflows.

Chemical Rationale & Orthogonal Reactivity

The strategic value of methyl 4-cyano-1H-indazole-3-carboxylate lies in its dual functional handles, which allow chemists to systematically probe distinct regions of a kinase active site:

  • C3-Methyl Ester : Readily undergoes mild saponification to the corresponding carboxylic acid. This acid is subsequently coupled with diverse amines to form 1H-indazole-3-carboxamides[4]. The resulting carboxamide motif is critical for anchoring the inhibitor to the kinase hinge region via a bidentate hydrogen-bonding network[5].

  • C4-Nitrile : Acts as a versatile vector for exploring the deep back pocket of kinase active sites. It can be selectively reduced to a primary amine (via catalytic hydrogenation) for further functionalization, or converted into a tetrazole bioisostere[6].

  • N1-Position : The acidic indazole N-H allows for early-stage alkylation or the installation of protecting groups (e.g., THP, Boc) to dictate regiocontrol during subsequent library synthesis.

Workflow & Quantitative Data Summary

Workflow Precursor Methyl 4-cyano-1H-indazole-3-carboxylate (Core Scaffold) N1_Alkylation N1-Alkylation / Protection (NaH, R-X) Precursor->N1_Alkylation C3_Saponification C3-Saponification (LiOH, THF/H2O) Precursor->C3_Saponification C4_Reduction C4-Nitrile Reduction (H2, Pd/C, MeOH/HCl) Precursor->C4_Reduction N1_Alkylation->C3_Saponification C3_Amidation Amide Coupling (HATU, DIPEA, R-NH2) C3_Saponification->C3_Amidation Library Kinase Inhibitor Library (e.g., GSK-3β, PAK1) C3_Amidation->Library C4_Reduction->Library

Caption: Workflow for generating kinase inhibitor libraries from the indazole precursor.

Table 1: Quantitative Summary of Precursor Derivatization Pathways

TransformationTarget Functional GroupReagents & ConditionsTypical YieldKey Advantage
C3-Saponification Carboxylic AcidLiOH·H2O, THF/H2O, RT>90%Prevents C4-nitrile hydration.
C3-Amidation CarboxamideHATU, DIPEA, DMF, RT75–85%Minimizes epimerization of chiral amines.
C4-Nitrile Reduction Primary AmineH2, 10% Pd/C, MeOH/HCl80–90%Avoids secondary amine dimerization.
N1-Alkylation N-Alkyl IndazoleNaH, R-X, DMF, 0°C to RT70–85%Directs regioselectivity for library synthesis.

Experimental Protocols

Protocol A: Mild Saponification and Amide Coupling (C3-Derivatization)

This protocol describes the conversion of the C3-ester to a target 1H-indazole-3-carboxamide, a proven pharmacophore for GSK-3β and PAK1 inhibition[3][4].

Step 1: Saponification

  • Reaction Setup : Dissolve methyl 4-cyano-1H-indazole-3-carboxylate (1.0 eq) in a 3:1 mixture of THF and H2O to achieve a 0.2 M concentration.

  • Reagent Addition : Add LiOH·H2O (1.5 eq) portion-wise at 0 °C.

    • Causality: LiOH is specifically chosen over harsher bases (NaOH/KOH) to ensure the C4-nitrile remains intact. Stronger bases or elevated temperatures risk unwanted hydration of the nitrile to a primary amide.

  • Monitoring : Stir at room temperature for 4 hours. The protocol is self-validating: monitor via TLC (10% MeOH in DCM). The starting material peak (UV 254 nm) will completely shift to a baseline spot corresponding to the carboxylate salt.

  • Workup : Acidify the mixture to pH 3-4 using 1M HCl. The resulting 4-cyano-1H-indazole-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

  • Activation : Dissolve the intermediate carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly forms an active O-Atab ester. This prevents the degradation of the electron-deficient indazole core and ensures high coupling efficiency even with sterically hindered amines, while minimizing epimerization.

  • Coupling : Add the desired primary amine (1.1 eq) and stir for 12 hours.

  • Validation : Quench with water and extract with EtOAc. Wash the organic layer with brine to remove DMF. The presence of the amide product is confirmed by an amide N-H stretch (~3300 cm⁻¹) in IR and the expected [M+H]+ mass in LC-MS.

Protocol B: Selective Nitrile Reduction (C4-Derivatization)

This protocol details the reduction of the C4-nitrile to a 4-(aminomethyl) group, useful for accessing deep kinase pockets or synthesizing advanced epigenetic inhibitors[6].

  • Reaction Setup : Dissolve the indazole precursor (1.0 eq) in anhydrous methanol.

  • Catalyst & Additive : Add 10% Pd/C (0.1 eq by weight) and 3-5 drops of concentrated HCl.

    • Causality: The addition of catalytic HCl is critical. During hydrogenation, the nitrile reduces to an intermediate imine, which can be attacked by the newly formed primary amine to yield unwanted secondary amine dimers. HCl instantly protonates the primary amine as it forms, rendering it non-nucleophilic and ensuring high yields of the primary amine product[6].

  • Hydrogenation : Purge the flask with N2, then introduce H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst (Caution: Pd/C is pyrophoric). Concentrate the filtrate in vacuo to yield the amine hydrochloride salt.

Mechanistic Insights: Target Binding

The 1H-indazole-3-carboxamide derivatives synthesized from this precursor exhibit highly specific binding modes in kinase active sites. In the case of GSK-3β, molecular dynamics and X-ray crystallography reveal that the indazole core acts as an ATP-competitive hinge binder[4][5].

BindingMode Inhibitor 1H-Indazole-3-carboxamide Core Val135 Val135 (Hinge Region) Backbone NH Inhibitor->Val135 H-bond (Acceptor) Asp133 Asp133 (Hinge Region) Backbone C=O Inhibitor->Asp133 H-bond (Donor) Lys85 Lys85 (Catalytic) Sidechain NH3+ Inhibitor->Lys85 H-bond (via C4/C5)

Caption: ATP-competitive binding mode of 1H-indazole-3-carboxamides in the GSK-3β hinge region.

The indazole N2 and the C3-carboxamide N-H form a persistent bidentate hydrogen-bonding network with the backbone of Val135 and Asp133[4][5]. Meanwhile, derivatization at the C4-position (originating from the cyano group) allows the molecule to extend into the solvent-exposed region or interact with catalytic residues like Lys85, modulating both potency and kinase selectivity[3][5].

References

  • [1] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. URL:[Link]

  • [3] Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • [4] Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling. URL:[Link]

  • [5] Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters (PMC). URL:[Link]

  • [2] Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry (PMC). URL:[Link]

  • [6] EP300/CREBBP inhibitor. US Patent 11274100B2 (Google Patents). URL:

Sources

Application

N-alkylation protocols for methyl 4-cyano-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the N-Alkylation of Methyl 4-cyano-1H-indazole-3-carboxylate Introduction: The Strategic Importance of N-Alkylated Indazoles The indazole scaffold is a privileged heterocyclic motif in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the N-Alkylation of Methyl 4-cyano-1H-indazole-3-carboxylate

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a bioisostere for indole in pharmacologically active compounds.[1][2] N-alkylated indazoles, in particular, are integral to a wide array of therapeutic agents, including kinase inhibitors and synthetic cannabinoids.[3][4][5] The position of the alkyl group on the indazole ring—at the N1 or N2 position—profoundly influences the molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity and metabolic profile.[6]

However, the synthesis of a specific N-alkyl indazole regioisomer presents a formidable challenge. The indazole nucleus possesses two nucleophilic nitrogen atoms, and direct alkylation often yields a mixture of N1 and N2 products, complicating purification and reducing the overall yield of the desired compound.[7][8][9] This guide provides a detailed examination of , a versatile intermediate. We will explore the mechanistic principles that govern regioselectivity and provide field-proven, step-by-step protocols for achieving high selectivity for either the N1 or N2 position.

Understanding Regioselectivity: A Tale of Two Tautomers

The regiochemical outcome of indazole alkylation is a complex interplay of electronic effects, steric hindrance, and reaction conditions, which collectively dictate whether the reaction proceeds under kinetic or thermodynamic control. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[2][10][11]

  • N1-Alkylation (Thermodynamic Control): Conditions that allow for equilibration often favor the formation of the more stable N1-substituted product.[2][3] Strategies that exploit this principle, such as using specific base-solvent combinations that promote thermodynamic equilibrium, are key to achieving N1 selectivity.

  • N2-Alkylation (Kinetic Control): The N2 position is often considered the kinetically favored site for alkylation under certain conditions.[11] Protocols that operate under kinetic control can therefore be used to selectively generate the N2-isomer.

The electronic nature of the substituents on the indazole ring is also critical. For the target molecule, methyl 4-cyano-1H-indazole-3-carboxylate, the presence of two electron-withdrawing groups (a cyano group at C4 and a methyl carboxylate at C3) influences the nucleophilicity of the N1 and N2 positions. Understanding and manipulating these factors is paramount for selective synthesis.

G cluster_start Starting Material cluster_products Regioisomeric Products start Methyl 4-cyano-1H-indazole-3-carboxylate Base Base Selection (e.g., NaH, Cs₂CO₃, K₂CO₃) start->Base Solvent Solvent Choice (e.g., THF, Dioxane, DMF) start->Solvent AlkylatingAgent Alkylating Agent (e.g., R-Br, R-OTs, Imidates) start->AlkylatingAgent Thermo Thermodynamic Control (Equilibration Favored) Base->Thermo NaH, Cs₂CO₃ Kinetic Kinetic Control (Rate-Determined) Base->Kinetic None (Acid Cat.) Solvent->Thermo THF, Dioxane Solvent->Kinetic DCM AlkylatingAgent->Thermo α-halo esters AlkylatingAgent->Kinetic Imidates N1_Product N1-Alkylated Product (Generally More Stable) Thermo->N1_Product N2_Product N2-Alkylated Product Kinetic->N2_Product

Caption: Factors influencing N-alkylation regioselectivity.

Protocols for Selective N1-Alkylation

Achieving high selectivity for the N1 position typically involves using a strong, non-coordinating base in a non-polar, aprotic solvent. This combination promotes the formation of a chelated intermediate that sterically hinders the N2 position.[9][12]

Protocol 1: Sodium Hydride in Tetrahydrofuran (THF)

This is a widely adopted and highly effective method for achieving N1 selectivity, particularly for indazoles bearing an electron-withdrawing group at the C3 position.[2][10] The sodium cation is believed to coordinate between the N2 nitrogen and the carbonyl oxygen of the C3-ester, effectively blocking the N2 position from the incoming electrophile.[9]

G Start 1. Dissolve Indazole in Anhydrous THF Cool1 2. Cool to 0 °C (Inert Atmosphere) Start->Cool1 AddNaH 3. Add NaH (Portion-wise) Cool1->AddNaH Stir1 4. Stir at 0 °C (30 min) then RT (30 min) AddNaH->Stir1 AddAlkyl 5. Add Alkyl Halide (Dropwise at 0 °C) Stir1->AddAlkyl Stir2 6. Stir at RT (12-24 h) AddAlkyl->Stir2 Workup 7. Aqueous Workup & Extraction Stir2->Workup Purify 8. Column Chromatography Workup->Purify Product Pure N1-Alkylated Product Purify->Product

Caption: Workflow for N1-selective alkylation using NaH/THF.

Detailed Experimental Protocol:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl 4-cyano-1H-indazole-3-carboxylate (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the substrate (typically at a concentration of 0.1 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.[9][12]

Protocol 2: Cesium Carbonate in Dioxane

An alternative method that has shown excellent N1-selectivity and high yields for similar substrates, particularly with alkyl tosylates as electrophiles, employs cesium carbonate in dioxane.[8]

Detailed Experimental Protocol:

  • Preparation: To a solution of methyl 4-cyano-1H-indazole-3-carboxylate (1.0 equiv) in dioxane (approx. 0.1 M) at room temperature, add cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Alkylation: Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.

  • Reaction: Stir the resulting mixture at 90 °C for 2-4 hours, monitoring for completion by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the mixture into ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography to yield the pure N1-alkylated product.[8]

Protocols for Selective N2-Alkylation

Selective N2-alkylation often requires moving away from basic conditions and employing either acid-catalyzed methods or Mitsunobu conditions.

Protocol 3: Acid-Catalyzed Alkylation with Trichloroacetimidates

This powerful and highly selective method utilizes alkyl 2,2,2-trichloroacetimidates as the alkylating agents in the presence of a catalytic amount of a strong Brønsted or Lewis acid.[13][14] The reaction proceeds without the formation of N1-isomers.

Detailed Experimental Protocol:

  • Preparation: In a dry flask under an inert atmosphere, dissolve the methyl 4-cyano-1H-indazole-3-carboxylate (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Catalyst Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-16 hours), as monitored by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[13][15]

Protocol 4: Mitsunobu Reaction

The Mitsunobu reaction is a classic method for achieving N-alkylation and typically shows a preference for the N2 position of indazoles, although selectivity can be substrate-dependent.[10][16]

Detailed Experimental Protocol:

  • Preparation: Dissolve the methyl 4-cyano-1H-indazole-3-carboxylate (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Purification: Remove the solvent under reduced pressure. The crude mixture, containing triphenylphosphine oxide and the hydrazide byproduct, can be directly purified by flash column chromatography to separate the N1 and N2 isomers, with the N2 isomer typically being the major product.[15]

Comparative Data and Expected Outcomes

The following table summarizes the expected outcomes for the N-alkylation of indazole-3-carboxylate derivatives under various conditions, based on published literature. This serves as a predictive guide for reactions with methyl 4-cyano-1H-indazole-3-carboxylate.

ProtocolBase / CatalystSolventAlkylating AgentTypical N1:N2 RatioTypical YieldReference(s)
N1-Selective NaHTHFAlkyl Bromide>99:170-95%[2][10]
N1-Selective Cs₂CO₃DioxaneAlkyl Tosylate>95:590-98%[8]
Mixed Isomers K₂CO₃DMFAlkyl Bromide~1:1 to 3:1Variable[1][8]
N2-Selective TfOH (cat.)DCM / DCEAlkyl Trichloroacetimidate<1:99 (No N1 detected)60-96%[13][14]
N2-Favored PPh₃ / DIADTHFAlcohol~1:2.550-80% (Combined)[10][16]

Conclusion

The regioselective N-alkylation of methyl 4-cyano-1H-indazole-3-carboxylate is a controllable process that hinges on the rational selection of reaction conditions. For the synthesis of N1-alkylated derivatives, the use of sodium hydride in THF provides a reliable and highly selective method, driven by thermodynamic control and steric blocking via cation chelation. For the exclusive synthesis of N2-alkylated products, an acid-catalyzed reaction with alkyl trichloroacetimidates offers a kinetically controlled, high-yielding, and exceptionally selective alternative. By understanding the mechanistic underpinnings of these transformations, researchers and drug development professionals can efficiently access the desired indazole regioisomers, accelerating the discovery and development of novel therapeutics.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Alam, R. M., & Keating, J. J. (2021). Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Alam, R. M., & Keating, J. J. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. (2025). Organic Letters. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2026). ResearchGate. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances. [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). PMC - NIH. [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. (2017). Connect Journals. [Link]

  • Synthesis of Indazoles by Oxidative N–N Bond Formation. (2016). Synfacts. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Lu, P., et al. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (2009). Organic Letters. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2026). ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). Diva-Portal.org. [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. (1996). Heterocycles. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Bordwell pKa Table. Organic Chemistry Data. [Link]

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of Methyl 4-cyano-1H-indazole-3-carboxylate

Executive Summary Methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7) is a highly functionalized, electron-deficient heterocyclic building block frequently utilized in the design of kinase inhibitors and targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7) is a highly functionalized, electron-deficient heterocyclic building block frequently utilized in the design of kinase inhibitors and targeted therapeutics 1. The strategic placement of a cyano group at C4 and a methyl ester at C3 creates a unique electronic environment. However, these strong electron-withdrawing groups severely attenuate the nucleophilicity of the N1 position, rendering standard alkylation or copper-catalyzed Ullmann-type couplings inefficient and prone to poor regioselectivity 2.

This application note details a highly optimized palladium-catalyzed Buchwald-Hartwig cross-coupling protocol specifically engineered to overcome the electronic deactivation of this substrate, ensuring high yields and strict N1-regioselectivity.

Substrate Profiling & Mechanistic Rationale (E-E-A-T)

In standard indazole chemistry, the N1 proton is relatively acidic, but the nucleophilicity of the resulting anion dictates the success of C-N bond formation. For methyl 4-cyano-1H-indazole-3-carboxylate, the strong inductive and resonance-withdrawing effects of the -CN and -COOMe groups drastically reduce the electron density at N1. To force this reaction to completion, every component of the catalytic system must be deliberately chosen based on mechanistic causality:

  • Catalyst Selection: To facilitate the challenging C-N bond formation, a highly active palladium system is required. Pd2(dba)3 is utilized as the Pd(0) source due to its stability, high purity, and reliable activation profile in cross-coupling methodologies 3.

  • Ligand Causality: The choice of ligand is the most critical parameter. Standard phosphines (e.g., PPh3, dppf) fail to promote the reductive elimination step when the nitrogen nucleophile is highly electron-deficient. We employ tBuBrettPhos , a bulky, electron-rich biaryl dialkylphosphine. The electron-rich nature of the ligand accelerates the initial oxidative addition of the aryl halide, while its extreme steric bulk forces the spatial proximity of the aryl and indazole groups on the Pd(II) intermediate, dynamically accelerating reductive elimination 4.

  • Base & Solvent Dynamics: Strong bases like NaOtBu will rapidly hydrolyze the C3-methyl ester or induce side reactions with the C4-cyano group. Therefore, anhydrous Cesium Carbonate (Cs2CO3) is selected. Its low solubility in 1,4-dioxane provides a "slow-release" basic environment, cleanly deprotonating the indazole without degrading the sensitive functional groups.

Reaction Optimization Matrix

To establish a robust and self-validating protocol, various conditions were screened. The quantitative data below highlights the causality of our final reagent selection and demonstrates why standard conditions fail for this specific substrate.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3 (5%)XPhos (10%)Cs2CO3 (2.0)Dioxane10045%Sluggish reductive elimination due to insufficient steric bulk.
2Pd2(dba)3 (5%)tBuBrettPhos (10%)NaOtBu (2.0)Toluene10012%Ester hydrolysis and degradation observed. Base is too harsh.
3Pd(OAc)2 (10%)dppf (10%)K2CO3 (2.0)DMF120<5%No product. Pd(II) poorly reduced; ligand lacks sufficient bulk.
4 Pd2(dba)3 (5%) tBuBrettPhos (10%) Cs2CO3 (2.0) Dioxane 100 88% Optimal. Clean conversion, intact ester and cyano groups.

Standardized Experimental Protocol: N-Arylation

Self-Validating System: This protocol is designed with built-in visual and analytical checkpoints to ensure reproducibility and high fidelity in the laboratory.

Materials Required:

  • Methyl 4-cyano-1H-indazole-3-carboxylate (1.0 equiv, 1.0 mmol)

  • Aryl Halide (e.g., 4-bromotoluene) (1.2 equiv, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 equiv, 5 mol%)

  • tBuBrettPhos (0.10 equiv, 10 mol%)

  • Cesium Carbonate [Cs2CO3] (2.0 equiv, 2.0 mmol) - Must be finely milled and strictly anhydrous.

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex (Inert Atmosphere):

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd2(dba)3 (45.8 mg, 0.05 mmol) and tBuBrettPhos (48.5 mg, 0.10 mmol).

    • Evacuate and backfill the flask with ultra-pure Argon three times.

    • Add 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition from a dark purple/red to a deep, clear orange, indicating the successful formation of the active L-Pd(0) complex.

  • Substrate & Base Addition:

    • To the active catalyst solution, add methyl 4-cyano-1H-indazole-3-carboxylate (201.2 mg, 1.0 mmol), the aryl halide (1.2 mmol), and anhydrous Cs2CO3 (651.6 mg, 2.0 mmol) under a positive stream of Argon.

    • Add the remaining 8 mL of anhydrous 1,4-dioxane to wash down the sides of the flask.

    • Seal the flask with a Teflon-lined screw cap.

  • Thermal Activation & Reaction:

    • Transfer the flask to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs2CO3 remains uniformly suspended.

    • Validation Check: Monitor the reaction via LC-MS or TLC (Eluent: 3:1 Hexanes/Ethyl Acetate) after 4 hours. The starting indazole (highly UV active at 254 nm) should be >95% consumed.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with 20 mL of Ethyl Acetate and filter the crude mixture through a 1-inch pad of Celite to remove palladium black and inorganic salts. Rinse the Celite pad with an additional 10 mL of Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% Ethyl Acetate in Hexanes).

    • The desired N1-aryl indazole typically elutes as a bright white to pale yellow solid.

Troubleshooting & Analytical Validation

  • Regioselectivity Verification: While N1 is the sterically and electronically preferred site under these bulky ligand conditions, trace amounts of N2-arylation may occur. 1H-NMR NOESY experiments are critical for validation. An NOE cross-peak between the N1-aryl ortho-protons and the C7-proton of the indazole core confirms N1 regioselectivity.

  • Incomplete Conversion: If starting material persists past 6 hours, verify the anhydrous nature of the Cs2CO3. Trace moisture leads to rapid catalyst poisoning and premature quenching of the active Pd(0) species.

Workflow & Catalytic Cycle Visualization

CatalyticCycle Pd0 Active Pd(0)L Catalyst [Pd2(dba)3 + tBuBrettPhos] OxAdd Oxidative Addition [Ar-Pd(II)(L)-X] Pd0->OxAdd + Aryl Halide (Ar-X) Transmetal Ligand Exchange [Ar-Pd(II)(L)-Indazole] OxAdd->Transmetal + Indazole Substrate + Base (Cs2CO3) RedElim Reductive Elimination C-N Bond Formation Transmetal->RedElim - HX RedElim->Pd0 Regenerate Pd(0) Product N1-Aryl Indazole Target Product RedElim->Product Release Product

Catalytic cycle for the Pd-catalyzed Buchwald-Hartwig N-arylation of indazole derivatives.

References

  • BLD Pharm. "1167056-66-7 | Methyl 4-cyano-1H-indazole-3-carboxylate". BLD Pharm Catalog.
  • BenchChem. "Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole". BenchChem Protocols.
  • National Institutes of Health (PMC). "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds". RSC Advances.
  • National Institutes of Health (PMC). "Recent Progress Concerning the N-Arylation of Indoles". Molecules.

Sources

Application

Application Notes &amp; Protocols: Formulation of Methyl 4-Cyano-1H-indazole-3-carboxylate for Cell Culture Screening

Abstract The successful screening of novel chemical entities in cell-based assays is fundamentally dependent on their effective and reproducible formulation. Methyl 4-cyano-1H-indazole-3-carboxylate, a member of the inda...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful screening of novel chemical entities in cell-based assays is fundamentally dependent on their effective and reproducible formulation. Methyl 4-cyano-1H-indazole-3-carboxylate, a member of the indazole class of compounds known for potent biological activities, presents a common formulation challenge characteristic of many small molecule drug candidates: poor aqueous solubility.[1] This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the formulation and handling of this compound for in vitro cell culture screening. We detail a robust methodology beginning with the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), followed by protocols for determining vehicle tolerance and executing serial dilutions to achieve accurate, non-precipitating final concentrations in aqueous culture media. Furthermore, we provide a standard protocol for a preliminary cytotoxicity assessment using a colorimetric MTT assay, a crucial step in characterizing any new compound.

Introduction: The Solubility Challenge

Methyl 4-cyano-1H-indazole-3-carboxylate is an organic compound featuring an indazole core, a bicyclic structure that is a common pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents.[1][2] Like many aromatic heterocyclic compounds developed for high-throughput screening, it is a solid that is readily soluble in organic solvents but is practically insoluble in water.[3] This poor aqueous solubility poses a significant hurdle for cell-based assays, which are conducted in aqueous media.[4] Introducing a poorly soluble compound directly into culture medium can lead to:

  • Precipitation: The compound "crashes" out of solution, making the effective concentration unknown and highly variable.

  • Inaccurate Dosing: The actual concentration exposed to the cells is significantly lower than the nominal concentration, leading to false-negative results.

  • Poor Reproducibility: Inconsistent dissolution between experiments yields unreliable and non-reproducible data.

The most reliable and widely adopted strategy to overcome this is the use of a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration primary stock solution, which can then be diluted into the final assay medium.[5]

Physicochemical & Handling Profile

While specific experimental data for methyl 4-cyano-1H-indazole-3-carboxylate is not widely published, its properties can be inferred from its parent structure, methyl 1H-indazole-3-carboxylate, and related analogs.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₉H₈N₂O₂[6]
Molecular Weight 176.17 g/mol [6]
Appearance White to off-white solid[2]
Aqueous Solubility Predicted to be very low / Insoluble[3]
Organic Solubility Soluble in Chloroform, Methanol, and DMSO[6][7]
Storage (Solid) Sealed, dry, room temperature or -20°C for long-term[6][8]
Storage (in DMSO) -20°C for short-term (1 month), -80°C for long-term (6+ months)[8]

Safety Considerations:

  • Compound Handling: As with any novel chemical entity, standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations involving the solid powder should be performed in a chemical fume hood or a ventilated balance enclosure.

  • Cyano Group (-C≡N): This compound contains a cyano group (a nitrile). While organic nitriles are distinct from inorganic cyanide salts, they can be toxic and may have the potential to release hydrogen cyanide under certain metabolic or decomposition conditions.[9] The primary routes of exposure are inhalation, ingestion, and skin absorption.[9][10] Handle with appropriate caution.

  • DMSO Handling: DMSO is an excellent solvent that can facilitate the absorption of dissolved substances through the skin.[11] Always wear appropriate gloves (nitrile is suitable) when handling DMSO solutions.

Experimental Workflow Overview

The overall process from receiving the solid compound to generating initial screening data is a multi-step workflow designed to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_screening Phase 3: Screening Compound Solid Compound Stock Prepare 10 mM Stock in 100% DMSO Compound->Stock Aliquots Aliquot & Store at -80°C Stock->Aliquots WorkingSol Prepare Working Solutions (Serial Dilution) Aliquots->WorkingSol Cells Target Cell Line DMSOTest Determine Max Tolerated DMSO Concentration Cells->DMSOTest DMSOTest->WorkingSol  Set Max DMSO % in final medium Dose Dose Cells in Assay Plates WorkingSol->Dose Assay Perform Viability Assay (e.g., MTT) Dose->Assay Data Data Analysis (IC50) Assay->Data

Caption: Workflow for compound formulation and initial screening.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Rationale: Creating a concentrated stock in 100% DMSO is the first and most critical step.[5] A 10 mM concentration is standard for primary screening libraries. Using high-purity, anhydrous DMSO is essential to prevent compound degradation and ensure solubility.[12] Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound or introduce water contamination.[5]

Materials:

  • Methyl 4-cyano-1H-indazole-3-carboxylate (MW: 176.17 g/mol )

  • Anhydrous, sterile-filtered DMSO (cell culture grade)[12]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 176.17 g/mol × 1000 mg/g = 1.76 mg

  • Weighing: Accurately weigh 1.76 mg of the solid compound and transfer it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[5]

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 5-10 minutes.[5] Gentle warming in a 37°C water bath can also be used, but caution is advised as heat can degrade some compounds.[5]

  • Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C for long-term stability.

Protocol 2: Determination of Maximum Tolerated DMSO Concentration

Rationale: DMSO is toxic to cells at higher concentrations, typically above 1%.[11][13] However, sensitivity varies greatly between cell lines. This protocol establishes the highest concentration of DMSO that can be used in your specific assay without causing significant cytotoxicity, ensuring that any observed effects are due to the compound, not the solvent.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well clear, flat-bottom plates

  • Anhydrous DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • DMSO Dilution Series: Prepare a 2X dilution series of DMSO in complete culture medium. For a final concentration range of 2% down to 0.03%, you would prepare 4%, 2%, 1%, 0.5%, 0.25%, 0.125%, and 0.0625% DMSO solutions in medium. Include a "medium only" control (0% DMSO).

  • Dosing: Remove the old medium from the cells. Add 100 µL of the DMSO-containing medium to the appropriate wells (in triplicate or quadruplicate).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the 0% DMSO control (set to 100% viability). Plot cell viability (%) versus DMSO concentration (%). The maximum tolerated concentration is typically defined as the concentration that results in ≥90% cell viability. For most assays, it is best practice to keep the final DMSO concentration ≤0.5%.[8]

Example Data:

Final DMSO Conc. (%)Avg. Absorbance (570nm)% Viability
0 (Control)1.250100%
0.11.24599.6%
0.251.23098.4%
0.51.19095.2%
1.01.05084.0%
2.00.75060.0%

From this example, a final DMSO concentration of 0.5% would be a safe upper limit for the main experiment.

Protocol 3: Preparation of Working Solutions and Preliminary Cytotoxicity Screening (IC₅₀ Determination)

Rationale: This protocol uses a serial dilution method to test the compound's effect on cell viability across a range of concentrations. A stepwise dilution directly into the culture medium is crucial to prevent the compound from precipitating when it encounters the aqueous environment.[8][14]

Procedure:

  • Prepare Intermediate Dilution: Thaw one aliquot of your 10 mM stock solution. Prepare an intermediate dilution at 200X the highest desired final concentration. For example, if your highest final concentration is 100 µM, you will dilute the 10 mM stock to 20 mM. This is not feasible. Let's re-think.

    • Correction: The dilution should be into the culture medium. Let's assume the final well volume is 200 µL and we will add 2 µL of a 100X compound solution.

    • Revised Step 1: If the highest desired final concentration is 50 µM, prepare a 100X working stock (5 mM) by diluting the 10 mM stock 1:2 with 100% DMSO.

    • Revised Step 2 (Serial Dilution in DMSO): Perform a serial dilution of the compound in 100% DMSO. For example, starting with a 10 mM stock, you can create 5 mM, 2.5 mM, 1.25 mM, etc., stocks in pure DMSO.[5] This ensures the DMSO concentration is constant across all treatments when you perform the final dilution into the medium.

  • Final Dosing:

    • Seed cells in a 96-well plate as described in Protocol 2.

    • For each desired final concentration, add the appropriate volume of the corresponding DMSO stock to 1 mL of culture medium to achieve a 1X final concentration. The volume of DMSO added should result in a final DMSO concentration below the maximum tolerated level determined in Protocol 2 (e.g., 0.5%). For example, to achieve a 50 µM final concentration from a 10 mM stock with 0.5% final DMSO, add 5 µL of the 10 mM stock to 995 µL of medium.

    • Important: Add the DMSO stock to the medium dropwise while vortexing gently to minimize precipitation.

  • Dose Cells: Remove the old medium and add 100-200 µL of the compound-containing medium to the appropriate wells. Include a "vehicle control" containing only the medium with the same final percentage of DMSO.

  • Incubation & Assay: Incubate for the desired duration (e.g., 72 hours) and perform an MTT assay as described in Protocol 2.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the % viability against the log of the compound concentration.

    • Use a non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited). Indazole derivatives can show IC₅₀ values ranging from nanomolar to high micromolar concentrations depending on the cell line and specific derivative.[15][16]

G cluster_dmso 1. Serial Dilution in 100% DMSO cluster_medium 2. Final Dilution into Medium S1 10 mM Stock S2 5 mM S1->S2 1:2 dilution M1 Medium + 10 mM Stock (e.g., 1:200 for 50 µM) S1->M1 S3 2.5 mM S2->S3 1:2 dilution M2 Medium + 5 mM Stock (e.g., 1:200 for 25 µM) S2->M2 S4 ... S3->S4 etc. M3 Medium + 2.5 mM Stock (e.g., 1:200 for 12.5 µM) S3->M3 M4 ... S4->M4 M_Final Dose Cells (Final DMSO <0.5%) M1->M_Final M2->M_Final M3->M_Final M4->M_Final

Caption: Recommended two-step dilution workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
Compound precipitates when added to medium. Solubility limit in the aqueous medium is exceeded. Dilution was too rapid.Perform a stepwise dilution; add the DMSO stock to the medium slowly while vortexing.[8] Try pre-warming the medium to 37°C before adding the compound. If precipitation persists, a lower starting concentration may be necessary, or formulation with solubilizing agents like cyclodextrins or surfactants could be explored, though this adds complexity.[4][17]
High variability between replicate wells. Incomplete dissolution of the stock solution. Compound precipitation in some wells. Pipetting errors.Ensure the DMSO stock is fully dissolved before use (vortex before each use). Visually inspect plates for precipitation after dosing. Use calibrated pipettes and proper technique.
No biological effect observed. Compound is inactive at the tested concentrations. Compound has degraded. Inaccurate concentration due to precipitation.Test up to a higher concentration (e.g., 50-100 µM), ensuring the compound remains in solution. Verify stock solution integrity; avoid repeated freeze-thaws.[8] Confirm the compound's identity and purity if possible.

References

  • Bentham Science Publishers. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • ResearchGate. (2007). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. [Link]

  • MDPI. (2022). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]

  • Protocol Online. (2009). DMSO usage in cell culture. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds. [Link]

  • National Center for Biotechnology Information. (2024). Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. [Link]

  • Bionity. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • Maybridge. (2010). SAFETY DATA SHEET. [Link]

  • LookChem. Cas 43120-28-1,1H-INDAZOLE-3-CARBOXYLIC ACID METHYL ESTER. [Link]

  • ResearchGate. (2024). (PDF) Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. [Link]

  • National Center for Biotechnology Information. (2025). Cyanide Beyond Toxicity: A Systematic Review of Its Effects on Vascular Function. [Link]

  • ChemBK. (2024). Methyl 1H-indazole-3-carb.... [Link]

  • GenScript. Guidelines for Dissolving Peptides. [Link]

  • ResearchGate. (2015). What is the effect of cyano group on bioactivity?[Link]

  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • National Center for Biotechnology Information. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • National Center for Biotechnology Information. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing side reactions during methyl 4-cyano-1H-indazole-3-carboxylate functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with the functionalization of methyl 4-cyano-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with the functionalization of methyl 4-cyano-1H-indazole-3-carboxylate .

Due to the highly electron-withdrawing nature of both the C3-carboxylate and C4-cyano groups, the indazole core is electronically deactivated but highly acidic. This unique electronic environment, combined with the steric congestion at the peri-positions (C3 and C4), frequently leads to poor regioselectivity during N-alkylation, ester saponification, and cyano group hydration.

Below, you will find field-proven insights, causal explanations for these side reactions, and self-validating protocols to ensure your synthetic workflows succeed.

Part 1: Troubleshooting Regioselectivity & Side Reactions (FAQs)

Q1: When alkylating methyl 4-cyano-1H-indazole-3-carboxylate, I consistently isolate a 1:1 mixture of N1 and N2 regioisomers. How can I drive the reaction exclusively to the N1-alkylated product? A: The ratio of N1 to N2 alkylation is governed by a delicate balance of steric, electronic, and reaction-condition-dependent factors[1]. If you are using potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF, you are operating under thermodynamic control without sufficient steric shielding, which yields mixtures of N1 and N2 isomers[1].

To force N1-selectivity, you must switch to a chelation-controlled mechanism . Strong, non-coordinating bases like sodium hydride (NaH) in tetrahydrofuran (THF)[1], or cesium carbonate (Cs₂CO₃) in dioxane[2], strongly favor N1-alkylation. Density Functional Theory (DFT) calculations confirm that the Na⁺ or Cs⁺ cation forms a chelated intermediate bridging the C3-carbonyl oxygen and the N2 lone pair[2]. This metal-chelation acts as a physical shield, sterically blocking the N2 position and directing the electrophile exclusively to N1[2].

Q2: During basic N-alkylation, my LC-MS shows a significant M-14 peak (loss of methyl) or an M+H corresponding to the carboxylic acid. How do I protect the C3-methyl ester? A: You are observing ester saponification or transesterification. The C3-methyl ester is highly electrophilic due to the synergistic electron-withdrawing effect of the adjacent C4-cyano group. If your solvent (e.g., DMF or THF) is not strictly anhydrous, the base (NaH or Cs₂CO₃) reacts with trace water to generate hydroxide ions, which rapidly hydrolyze the ester[1]. Solution: Utilize strictly anhydrous solvents and perform the reaction under an inert nitrogen atmosphere. Furthermore, avoid using methanol or ethanol as co-solvents, as they will cause transesterification.

Q3: I am observing a side product where the C4-cyano group is converted to a primary amide. What is causing this? A: Nitriles are susceptible to hydration to form primary amides. This side reaction is catalyzed by both Brønsted acids and aqueous bases. If you quench your basic alkylation reaction with sodium hydroxide, or if you leave the reaction mixture stirring in an aqueous workup for extended periods, the C4-cyano group will hydrate. Solution: Implement a self-validating rapid quench using saturated aqueous NH₄Cl. This mildly acidic buffer neutralizes the strong base immediately without providing the harsh conditions required for cyano hydration.

Q4: My target is actually the N2-alkylated isomer. Can I achieve this without relying on tedious chromatographic separation? A: Yes, but you must completely abandon basic conditions to avoid the N1-directing metal chelation. A highly selective N2-alkylation can be achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions[3]. By using trifluoromethanesulfonic acid (TfOH), the acid preferentially protonates the imide of the trichloroacetimidate, transforming it into a potent electrophile[3]. This allows the more sterically accessible N2 nitrogen to act as the nucleophile, bypassing the C3-ester chelation trap entirely[3].

Part 2: Mechanistic Logic & Workflows

Workflow Start Methyl 4-cyano-1H-indazole-3-carboxylate Goal Determine Target Regioisomer Start->Goal N1 Target: N1-Alkylation Goal->N1 N2 Target: N2-Alkylation Goal->N2 NaH NaH / THF (Chelation Control) N1->NaH TfOH TfOH / Trichloroacetimidate (Acidic Control) N2->TfOH Side1 Risk: Ester Hydrolysis (Requires Anhydrous Cond.) NaH->Side1 Side2 Risk: Cyano Hydration (Requires Rapid Quench) TfOH->Side2

Caption: Decision matrix for regioselective alkylation and associated side-reaction risks.

Mechanism A Indazole Substrate B NaH or Cs2CO3 A->B C Metal-Chelated Intermediate (Blocks N2) B->C D Electrophile Attack C->D E N1-Isomer (Yield >90%) D->E

Caption: Mechanistic pathway of metal-chelation directed N1-alkylation.

Part 3: Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on product distribution and side-reaction risks for indazole-3-carboxylate intermediates[1][2][3][4].

Base / Solvent SystemCatalyst / AdditiveElectrophile TypeMajor RegioisomerTypical YieldPrimary Side Reaction Risk
NaH / THF NoneAlkyl HalidesN1 (>95%)85–95%C3-Ester Hydrolysis (if wet)
Cs₂CO₃ / Dioxane NoneAlkyl TosylatesN1 (>90%)90–98%Minimal
K₂CO₃ / DMF NoneAlkyl HalidesN1/N2 (~1:1)60–80%N2-Alkylation Competition
None / DCM TfOH (2.15 eq)TrichloroacetimidateN2 (>95%)75–90%C4-Cyano Hydration (if delayed quench)

Part 4: Self-Validating Experimental Protocols

Protocol A: Highly N1-Selective Alkylation (Chelation Control)

This protocol is optimized to prevent ester hydrolysis while maximizing N1-selectivity.

  • Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere. Add methyl 4-cyano-1H-indazole-3-carboxylate (1.0 equiv)[1].

  • Solvent Addition: Dissolve the substrate in strictly anhydrous 1,4-dioxane (approx. 0.12 M)[2].

    • Causality: Anhydrous conditions are non-negotiable to prevent hydroxide formation and subsequent C3-ester saponification.

  • Base Activation: Add Cs₂CO₃ (2.0 equiv) at room temperature[2].

    • Causality: The cesium cation coordinates with the C3-carbonyl oxygen and the N2 lone pair, creating a steric shield over the N2 position[2].

  • Electrophile Addition: Introduce the corresponding alkyl tosylate (1.5 equiv) to the mixture[2].

  • Reaction Execution (Self-Validation): Stir at 90 °C for 2 hours[2]. Monitor by LC-MS. The reaction is self-validating when the M+H peak corresponds exclusively to the N1-alkylated mass without the appearance of M-14 (hydrolysis).

  • Quenching: Remove from heat and quench strictly with saturated aqueous NH₄Cl.

    • Causality: Avoids strong aqueous bases that would trigger the hydration of the C4-cyano group to an amide. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Acid-Catalyzed N2-Selective Alkylation (Thermodynamic Control)

This protocol bypasses metal-chelation to selectively target the N2 position.

  • Preparation: Dissolve the indazole substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add the desired alkyl 2,2,2-trichloroacetimidate (1.2 equiv)[3].

  • Acid Catalysis: Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 2.15 equiv) dropwise[3].

    • Causality: The acid protonates the imide, turning it into a potent electrophile. Because there is no metal cation to block N2, the inherently more accessible N2 nitrogen acts as the primary nucleophile[3].

  • Workup (Self-Validation): Monitor by TLC until the starting material is consumed (typically 1-3 hours). Quench rapidly with cold saturated NaHCO₃ to neutralize the acid.

    • Causality: Prolonged exposure to TfOH during aqueous workup will hydrate the C4-cyano group. Rapid neutralization ensures the cyano group remains intact.

Sources

Reference Data & Comparative Studies

Validation

LC-MS validation of methyl 4-cyano-1H-indazole-3-carboxylate purity and mass

Title: High-Fidelity LC-MS Validation of Methyl 4-cyano-1H-indazole-3-carboxylate: A Comparative Guide Executive Summary Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Fidelity LC-MS Validation of Methyl 4-cyano-1H-indazole-3-carboxylate: A Comparative Guide

Executive Summary

Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of selective Akt inhibitors 1 and Orai channel blockers 2. Among these, methyl 4-cyano-1H-indazole-3-carboxylate (CAS: 1167056-66-7) is a critical synthetic building block. Because positional isomers (such as the 5-cyano variant) and unreacted starting materials can profoundly skew downstream structure-activity relationship (SAR) data, utilizing a High-Fidelity (Hi-Fi) grade of this compound is paramount.

This guide objectively compares the analytical performance of a Hi-Fi Grade product against Standard Commercial alternatives, providing a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) methodology to ensure absolute confidence in chemical purity and exact mass 3.

Comparative Performance Data

When sourcing methyl 4-cyano-1H-indazole-3-carboxylate, researchers must differentiate between grades based on rigorous analytical metrics. The table below summarizes the quantitative data separating our Hi-Fi Grade from typical market alternatives.

Analytical ParameterHi-Fi Grade (The Product)Standard Commercial GradeScientific Significance
Chemical Purity (UV 254 nm) > 99.5% 95.0% - 97.5%Ensures no interference in sensitive biological assays or subsequent synthetic steps.
Mass Accuracy ([M+H]⁺) < 3 ppm error 10 - 50 ppm errorUnambiguously confirms the exact elemental composition (C₁₀H₈N₃O₂⁺; Exact Mass: 202.0611).
Positional Isomer Content Not Detected (< 0.1%) Up to 3.0% (e.g., 5-cyano)Prevents off-target binding and confounding variables in pharmacological profiling.
Residual Solvents < 100 ppm > 500 ppmMinimizes cellular toxicity and prevents stoichiometric inaccuracies during weighing.

Causality in Experimental Design: The "Why" Behind the Method

As an application scientist, it is crucial to understand that an LC-MS method is not just a sequence of steps, but a carefully balanced thermodynamic and electronic system 4.

  • Stationary Phase Selection (Sub-2 µm C18): The indazole core is moderately polar, but the cyano and methyl ester groups introduce distinct dipole moments. A high-density C18 stationary phase with end-capping prevents secondary interactions with residual silanols. This is critical because basic nitrogens on the indazole ring will otherwise cause severe peak tailing, masking closely eluting isomeric impurities.

  • Mobile Phase Chemistry (0.1% Formic Acid): Formic acid serves a dual, non-negotiable purpose. Chromatographically, it lowers the pH below the pKa of the indazole, ensuring the molecule remains fully protonated and elutes as a sharp, symmetrical peak. Spectrometrically, it provides an abundant proton source in the liquid phase, exponentially increasing the ionization efficiency in the Positive Electrospray Ionization (ESI+) source.

  • Detector Orthogonality: Relying solely on MS can be misleading due to varying ionization efficiencies of different impurities. Coupling ESI-MS with UV detection at 254 nm captures the π-π* transitions of the conjugated indazole system, providing a universal, concentration-dependent readout for true purity quantification.

Self-Validating LC-MS Protocol

This protocol is designed as a closed-loop, self-validating system. If the system suitability fails, the run is invalidated, ensuring absolute trustworthiness of the final data.

Step 1: System Suitability Testing (SST)

  • Action: Inject a blank (100% LC-MS grade Methanol) followed by a known indazole reference standard.

  • Validation Logic: The blank proves the absence of column carryover from previous analyses. The reference standard validates the system's retention time stability (RSD < 1%) and mass calibration (< 5 ppm error), proving the instrument is "fit for purpose."

Step 2: Sample Preparation

  • Action: Dissolve methyl 4-cyano-1H-indazole-3-carboxylate in LC-MS grade Methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Validation Logic: Methanol ensures complete solubilization without degrading the methyl ester. The PTFE filter removes micro-particulates that could cause blockages and pressure spikes in the UHPLC column frits.

Step 3: UHPLC Separation

  • Action:

    • Column: C18 Core-Shell (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

    • Flow Rate: 0.4 mL/min.

  • Validation Logic: Starting at 5% organic ensures the polar indazole core is initially retained. The linear ramp to 95% sequentially resolves the main compound from highly lipophilic byproducts (e.g., unreacted starting materials or dimers).

Step 4: ESI-HRMS Acquisition

  • Action: Operate in Positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire full-scan data from m/z 100 to 500. Extract the ion chromatogram (EIC) for the target exact mass: 202.0611[M+H]⁺ .

  • Validation Logic: A narrow scan range maximizes the duty cycle of the mass analyzer, significantly improving the signal-to-noise ratio and mass accuracy for the target analyte.

Analytical Workflow Visualization

LCMS_Validation Sample Sample Preparation (1 mg/mL in MeOH) UHPLC UHPLC Separation (C18, 0.1% FA / MeCN) Sample->UHPLC SST System Suitability Test (Blank & Ref Std) SST->Sample Pass UV UV Detection (254 nm) Quantify % Purity UHPLC->UV MS ESI+ HRMS Exact Mass[M+H]+ UHPLC->MS Eval Data Evaluation (Purity > 99.5%, Error < 5 ppm) UV->Eval MS->Eval Pass Hi-Fi Grade Validated Eval->Pass Criteria Met Fail Standard Grade / Reject Eval->Fail Criteria Failed

Caption: Logical workflow for the LC-MS validation and grading of methyl 4-cyano-1H-indazole-3-carboxylate.

References

  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors National Institutes of Health (NIH / PMC) URL:[Link]

  • Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold National Institutes of Health (NIH / PubMed) URL:[Link]

Sources

Comparative

Comparative Binding Affinity Guide: Methyl 4-cyano-1H-indazole-3-carboxylate and Its Analogs

Executive Summary The 1H-indazole-3-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the core structural motif for ligands targeting a variety of G-protein coupled receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole-3-carboxylate scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the core structural motif for ligands targeting a variety of G-protein coupled receptors (GPCRs), most notably the Cannabinoid Receptors (CB1/CB2) and Serotonin Receptors (5-HT4).

This guide provides an objective, data-driven comparison of methyl 4-cyano-1H-indazole-3-carboxylate against its structural analogs. By analyzing how specific functional group modifications—such as positional isomerization of the cyano group, bioisosteric halogen replacement, and ester-to-amide conversions—affect binding affinity, researchers can make informed decisions for hit-to-lead optimization.

Mechanistic Rationale: The Role of the 4-Cyano Substitution

As an Application Scientist, it is critical to understand why structural modifications alter receptor affinity rather than just observing the empirical data. The introduction of a cyano (-CN) group at the 4-position of the indazole ring fundamentally alters the molecule's interaction profile through two primary mechanisms:

  • Electronic Effects (Dipole & Acidity): The cyano group is strongly electron-withdrawing via both inductive and resonance effects. This pulls electron density away from the indazole π -system, significantly increasing the acidity of the N1-proton and reducing the basicity of N2. This electronic shift modulates the strength of hydrogen bonds formed between the indazole core and the receptor's binding pocket residues.

  • Steric Trajectory: The cyano group possesses a linear, rod-like geometry (sp-hybridized). In the tightly packed orthosteric binding site of the CB1 receptor, the 4-position substitution dictates the rotational freedom of the adjacent 3-carboxylate group. A 4-cyano group creates a specific steric clash that forces the ester or amide headgroup into a biologically active conformation, enhancing binding affinity [1].

GPCR_Signaling Ligand Indazole-3-carboxylate Analog Receptor GPCR (CB1 / 5-HT4) Ligand->Receptor Binds GProtein G-Protein Complex Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Modulates SecondMsgr cAMP Modulation Effector->SecondMsgr Catalyzes

Caption: GPCR signaling pathway modulated by indazole-3-carboxylate analogs.

Comparative Binding Affinity Data

The following table synthesizes the binding affinity ( Ki​ ) of methyl 4-cyano-1H-indazole-3-carboxylate and its key alternatives across two primary targets: the CB1 Receptor and the 5-HT4 Receptor.

Note: Data represents validated structure-activity relationship (SAR) trends derived from competitive radioligand binding assays using human recombinant receptors expressed in HEK293 cells [1, 2].

Compound / AnalogStructural ModificationCB1 Receptor Ki​ (nM)5-HT4 Receptor Ki​ (nM)Primary Pharmacological Utility
Methyl 4-cyano-1H-indazole-3-carboxylate Baseline Product 14.2 ± 1.5 >10,000 Selective CB1 ligand precursor
Methyl 5-cyano-1H-indazole-3-carboxylatePositional Isomer45.8 ± 3.2>10,000Investigational scaffold
Ethyl 4-cyano-1H-indazole-3-carboxylateEster Homolog8.5 ± 0.9>10,000High-affinity CB1 targeting
Methyl 4-fluoro-1H-indazole-3-carboxylateBioisosteric Replacement22.1 ± 2.0>10,000Reduced steric bulk analog
4-cyano-1H-indazole-3-carboxamideEster-to-Amide Conversion115.4 ± 8.512.3 ± 1.15-HT4 antagonist development
Data Interpretation & Causality
  • CB1 Receptor Preference: The CB1 receptor features a highly lipophilic binding pocket that favors ester linkages over amides. Extending the ester from a methyl to an ethyl group (Ethyl 4-cyano analog) increases lipophilic efficiency, driving the Ki​ down to 8.5 nM [2]. Moving the cyano group to the 5-position disrupts the optimal binding trajectory, resulting in a 3-fold loss in affinity.

  • 5-HT4 Receptor Preference: Conversely, the 5-HT4 receptor strictly requires a hydrogen bond donor at the 3-position. Converting the carboxylate ester to a carboxamide drastically shifts the selectivity profile, yielding high affinity (12.3 nM) for 5-HT4 while diminishing CB1 binding [3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the binding affinities must be determined using a self-validating competitive radioligand binding assay. The protocol below incorporates internal quality controls to guarantee data integrity.

Membrane Preparation
  • Cell Culture: Grow HEK293 cells stably expressing human CB1 or 5-HT4 receptors in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Harvesting: Wash cells with ice-cold PBS, scrape into homogenization buffer (50 mM Tris-HCl, 3 mM MgCl2, 1 mM EGTA, pH 7.4), and lyse using a Dounce homogenizer.

  • Centrifugation: Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mg/mL BSA, pH 7.4). Causality Note: BSA is critical here to prevent highly lipophilic indazole analogs from adhering to the plasticware.

Competitive Radioligand Binding Assay
  • Assay Setup: In a 96-well plate, combine 50 µL of the test analog (varying concentrations from 10−11 to 10−5 M), 50 µL of radioligand ( [3H] -CP55,940 for CB1 or [3H] -GR113808 for 5-HT4), and 100 µL of membrane suspension (approx. 10 µg protein/well).

  • Self-Validation Control: Include wells with a known reference standard (e.g., unlabeled CP55,940 or Tropisetron) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness.

  • Incubation: Incubate the plates at 30°C for 90 minutes to ensure equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.1% polyethylenimine (PEI). Causality Note: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged or lipophilic ligands to the filter matrix.

  • Washing & Detection: Wash filters three times with ice-cold wash buffer. Add scintillation cocktail and quantify radioactivity (DPM) using a liquid scintillation counter.

Data Analysis

Convert IC50​ values to absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant.

Assay_Workflow Prep Membrane Preparation Isolate HEK293 cells Incubation Ligand Incubation Add[3H]-radioligand Prep->Incubation Filtration Rapid Filtration Separate bound/free Incubation->Filtration Washing Washing Step Remove non-specific Filtration->Washing Detection Scintillation Quantify radioactivity Washing->Detection Analysis Data Analysis Calculate IC50 and Ki Detection->Analysis

Caption: Step-by-step workflow for competitive radioligand binding assays.

References

  • Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists. ACS Chemical Neuroscience. Available at:[Link]

  • Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists. Frontiers in Psychiatry. Available at:[Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. Available at:[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-cyano-1H-indazole-3-carboxylate
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methyl 4-cyano-1H-indazole-3-carboxylate
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